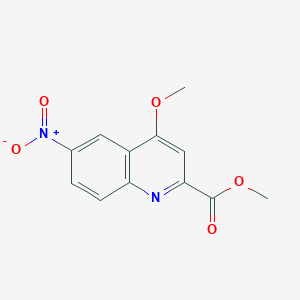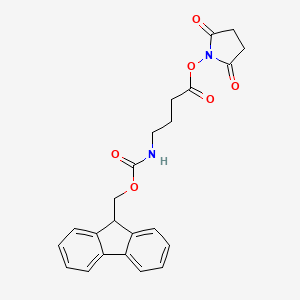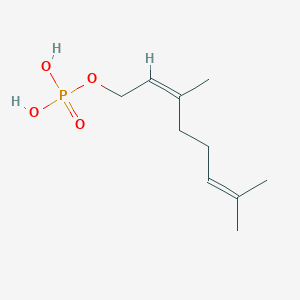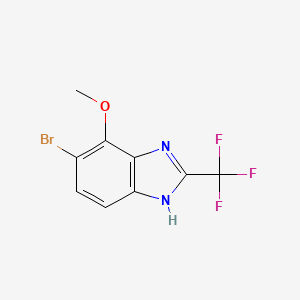
(R)-2,2-dimethyl-1-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-dimethyl-1-phenylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. The structure of ®-2,2-dimethyl-1-phenylpropan-1-amine includes a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position, contributing to its steric hindrance and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with an appropriate amine source under reducing conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-dimethyl-1-phenylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess, which is crucial for applications requiring specific stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2-dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2,2-dimethyl-1-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It may be investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2,2-dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2-dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound, differing in its optical activity.
2,2-dimethyl-1-phenylpropan-1-ol: An alcohol derivative with similar structural features but different functional groups.
2,2-dimethyl-1-phenylpropan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
®-2,2-dimethyl-1-phenylpropan-1-amine is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its steric hindrance and electronic properties also differentiate it from other similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
INGIGRKEXZOVTB-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)





![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)


![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)

